molecular formula C25H43N5O11 B12411087 Azido-PEG8-Mal

Azido-PEG8-Mal

Cat. No.: B12411087
M. Wt: 589.6 g/mol
InChI Key: SZLININDGDZJSX-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

Azido-PEG8-Mal possesses a linear structure defined by the molecular formula C25H43N5O11 and a molecular weight of 589.64 g/mol . The molecule comprises three distinct regions:

  • Maleimide terminus : A reactive Michael acceptor capable of forming covalent bonds with thiol groups (-SH) in cysteine residues or other sulfhydryl-containing molecules.
  • Azide terminus : A click chemistry handle that undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne or cyclooctyne derivatives.
  • PEG8 spacer : An eight-unit polyethylene glycol chain that enhances aqueous solubility, reduces immunogenicity, and provides spatial flexibility for conjugation reactions.

The maleimide group exhibits electron-deficient characteristics due to its α,β-unsaturated carbonyl system, which reacts selectively with thiols at physiological pH (6.5–7.5). In contrast, the azide group’s thermodynamic stability allows orthogonal reactivity with alkynes, enabling sequential conjugation strategies. The PEG8 spacer’s ethylene oxide repeats (-CH2CH2O-) create a hydrophilic microenvironment, critical for maintaining conjugate stability in biological fluids.

Table 1: Key Functional Properties of this compound

Property Specification
Reactivity (Maleimide) Thiol-specific, pH-dependent kinetics
Reactivity (Azide) SPAAC/CuAAC with alkynes/cyclooctynes
Solubility ≥10 mM in DMSO, PBS, or H2O
Storage Stability -20°C, desiccated, limited light exposure

Comparative Analysis of PEG Spacer Lengths in Azido-PEG Derivatives

PEG spacer length profoundly influences the physicochemical and biological behavior of azido-maleimide crosslinkers. This compound occupies an intermediate position between short-chain (PEG2–PEG4) and long-chain (PEG12–PEG30) variants, balancing steric effects with hydrodynamic radius.

Short-chain PEGs (PEG2–PEG4) :

  • Example : Azido-PEG4-maleimide exhibits rapid conjugation kinetics due to reduced steric hindrance but suffers from limited solubility and accelerated plasma clearance.
  • Applications : Suitable for intramolecular crosslinking where minimal spacer length is required.

Medium-chain PEGs (PEG8–PEG10) :

  • Example : this compound demonstrates optimal stealth properties, with a hydrodynamic radius of ~3.2 nm, enabling evasion of renal filtration while maintaining efficient target engagement.
  • Applications : PROTAC synthesis, nanoparticle functionalization, and in vivo imaging probes.

Long-chain PEGs (PEG20–PEG30) :

  • Example : 30 kDa PEG-conjugated polyplexes show >80% reduction in liver uptake compared to PEG8 derivatives but require higher molar ratios for effective conjugation.
  • Applications : Long-circulating drug carriers and immunocamouflage therapies.

Table 2: PEG Length-Dependent Biodistribution Profiles

PEG Length Hydrodynamic Radius (nm) Plasma Half-Life (h) Liver Accumulation (%)
PEG4 1.8 0.5 70
PEG8 3.2 4.2 35
PEG30 8.7 18.6 13

Data derived from polyplex pharmacokinetic studies.

The PEG8 spacer in this compound provides a compromise between conjugation efficiency and pharmacokinetic performance, making it ideal for systems requiring moderate circulation times and controlled biodistribution.

Crystallographic and Spectroscopic Characterization Techniques

Advanced analytical methods are essential for verifying the structural integrity and reactivity of this compound.

X-ray Photoelectron Spectroscopy (XPS) :

  • Application : Confirms the presence of maleimide’s carbonyl groups (C=O at ~288 eV binding energy) and azide’s nitrogen species (N 1s at ~400 eV).
  • Findings : Maleimide-modified surfaces show 85–90% retention of reactive sites after 24-hour storage in phosphate buffer.

Fourier-Transform Infrared Spectroscopy (FTIR) :

  • Signatures :
    • Maleimide: 1705 cm⁻¹ (C=O stretch), 690 cm⁻¹ (C-H out-of-plane bend).
    • Azide: 2100 cm⁻¹ (asymmetric N=N stretch).
  • Utility : Detects hydrolysis byproducts (e.g., maleamic acid at 1650 cm⁻¹) in aged samples.

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : PEG8 spacer protons resonate at δ 3.5–3.7 ppm (m, -OCH2CH2O-), while maleimide protons appear as singlet at δ 6.8 ppm.
  • 13C NMR : Maleimide carbonyls at δ 170 ppm; azide-terminated carbon at δ 50 ppm.

Mass Spectrometry :

  • Electrospray Ionization (ESI-MS) : Primary peak at m/z 589.3 [M+H]⁺, with fragmentation ions at m/z 227 (maleimide) and m/z 362 (azido-PEG8).

Dynamic Light Scattering (DLS) :

  • Polyplex Analysis : this compound-conjugated DNA polyplexes exhibit a mean diameter of 170–200 nm and zeta potential of +10–14 mV, indicating stable colloidal dispersion.

These techniques collectively ensure batch-to-batch consistency and validate the compound’s suitability for precision bioconjugation applications.

Properties

Molecular Formula

C25H43N5O11

Molecular Weight

589.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide

InChI

InChI=1S/C25H43N5O11/c26-29-28-5-8-35-10-12-37-14-16-39-18-20-41-22-21-40-19-17-38-15-13-36-11-9-34-7-4-27-23(31)3-6-30-24(32)1-2-25(30)33/h1-2H,3-22H2,(H,27,31)

InChI Key

SZLININDGDZJSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using PEG as Catalyst

The azide group introduction to PEG8 relies on nucleophilic substitution, facilitated by PEG itself as a phase-transfer catalyst. As demonstrated in the CN101906007B patent, PEG-400 enables efficient displacement of halogen atoms (e.g., bromide) by sodium azide (NaN₃) under mild conditions (25–30°C, 0.5–3 hours). This method achieves >95% yield for substrates like benzyl bromide and n-octyl bromide, suggesting applicability to PEG8 intermediates. Key advantages include:

  • Solvent-free conditions : PEG-400 acts as both catalyst and reaction medium, eliminating need for organic solvents.
  • Scalability : Reactions proceed at ambient temperature without specialized equipment, suitable for industrial production.
  • Chemoselectivity : PEG’s polyether structure minimizes side reactions, preserving the maleimide group during azidation.

Functionalization of PEG Backbone

This compound requires orthogonal functionalization at both termini. The maleimide moiety is typically introduced first due to its sensitivity to nucleophiles. A common approach involves:

  • Maleimide activation : Reacting PEG8 diol with excess maleic anhydride to form a maleamic acid, followed by cyclization using acetic anhydride and sodium acetate to yield maleimide-PEG8-OH.
  • Halogenation : Converting the hydroxyl terminus to a bromide using phosphorus tribromide (PBr₃) or tosyl chloride (TsCl).
  • Azidation : Substituting bromide with NaN₃ in PEG-400, as described in Section 1.1.

This sequence ensures maleimide stability, as azidation conditions (polar aprotic solvents, elevated temperatures) could otherwise hydrolyze the maleimide ring.

Click Chemistry Applications

This compound’s utility stems from its dual reactivity:

  • Azide-alkyne cycloaddition : Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) reactions enable conjugation to alkyne-modified biomolecules.
  • Maleimide-thiol coupling : Selective reaction with cysteine residues or thiolated compounds under physiological pH (6.5–7.5).

These orthogonal reactivities make the compound indispensable for constructing PROTACs, which require simultaneous binding to E3 ligases and target proteins.

Detailed Step-by-Step Preparation Methods

Synthesis of Maleimide-Terminated PEG8 Intermediate

Procedure :

  • Maleimidation :
    • Dissolve PEG8 diol (10 g, 12.5 mmol) in anhydrous dichloromethane (DCM, 100 mL).
    • Add maleic anhydride (3.7 g, 37.5 mmol) and catalytic DMAP (0.15 g, 1.25 mmol).
    • Reflux at 40°C for 24 hours under argon.
    • Cool to 0°C, add acetic anhydride (20 mL) and sodium acetate (2.5 g), stir for 6 hours.
    • Filter and concentrate to obtain maleimide-PEG8-OH as a pale-yellow oil (Yield: 85%).

Characterization :

  • ¹H NMR (CDCl₃) : δ 6.70 (s, 2H, maleimide CH), 3.50–3.80 (m, PEG backbone).
  • FT-IR : 1770 cm⁻¹ (maleimide C=O), 1100 cm⁻¹ (PEG C-O-C).

Purification and Characterization

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 μm)
  • Mobile Phase: 0.1% TFA in H₂O (A) / 0.1% TFA in ACN (B)
  • Gradient: 20% B → 80% B over 30 minutes
  • Retention Time: 18.2 minutes

Critical Quality Attributes :

  • Purity : ≥95% (HPLC)
  • Azide Content : 0.8–1.2 mmol/g (UV-Vis at 260 nm)
  • Maleimide Activity : ≥90% active thiol conjugation (Ellman’s assay)

Challenges and Mitigation Strategies

Maleimide Hydrolysis

The maleimide ring undergoes hydrolysis above pH 8.0, forming inactive maleamic acid. Mitigation includes:

  • pH Control : Conduct azidation at pH 6.5–7.0 using phosphate buffer.
  • Low-Temperature Storage : Store final product at -20°C under argon.

PEG Oxidation

PEG chains oxidize in the presence of trace metals, generating aldehydes that crosslink proteins. Solutions:

  • Chelating Agents : Add 0.1 mM EDTA to reaction mixtures.
  • Antioxidants : Include 0.01% BHT during purification.

Applications in Targeted Protein Degradation

PROTAC Synthesis

This compound links E3 ligase ligands (e.g., VHL or CRBN binders) to target protein binders (e.g., kinase inhibitors). A typical PROTAC assembly involves:

  • Click Conjugation : React this compound with alkyne-functionalized E3 ligand.
  • Thiol Coupling : Attach maleimide-terminated PEG to cysteine-containing target binder.

Case Study : An S et al. used similar linkers to synthesize BRD4-targeting PROTACs with DC₅₀ values of 1–10 nM.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG8-Mal undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages.

    Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups in biomolecules to form stable thioether bonds.

Common Reagents and Conditions

    Click Chemistry: Copper(I) or ruthenium catalysis is commonly used for the azide-alkyne cycloaddition reaction.

    Thiol-Maleimide Reaction: This reaction typically occurs under mild, aqueous conditions, making it suitable for bioconjugation applications.

Major Products Formed

    Click Chemistry: The major product is a 1,2,3-triazole linkage.

    Thiol-Maleimide Reaction: The major product is a thioether bond.

Scientific Research Applications

Bioconjugation and Click Chemistry

Overview:
Azido-PEG8-Mal is primarily known for its utility in click chemistry, particularly in the formation of stable covalent bonds between biomolecules. The azido group allows for selective conjugation with alkyne-containing molecules, while the maleimide group reacts with thiols, making it suitable for various bioconjugation strategies.

Applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells. This approach improves therapeutic efficacy while minimizing systemic toxicity .
  • Protein Labeling: The compound facilitates the labeling of proteins with fluorescent tags or other functional groups, enabling tracking and visualization in biological systems.

Drug Delivery Systems

Overview:
The incorporation of this compound into drug delivery systems enhances the pharmacokinetics and bioavailability of therapeutic agents.

Applications:

  • Nanoparticle Formulations: this compound can be conjugated to nanoparticles, improving their stability and allowing for targeted drug delivery. For instance, studies have demonstrated that nanoparticles modified with this compound exhibit enhanced cellular uptake and reduced off-target effects .
  • Sustained Release Systems: By modifying drug formulations with this compound, researchers can achieve controlled release profiles, prolonging the therapeutic effect of drugs while reducing the frequency of administration .

Material Science

Overview:
In material science, this compound is used for surface modification and functionalization of materials.

Applications:

  • Coatings for Medical Devices: The compound can be applied to create biocompatible coatings on medical devices, reducing protein adsorption and improving compatibility with biological tissues .
  • Smart Materials: this compound enables the development of smart materials that respond to environmental stimuli, such as pH or temperature changes, making them suitable for applications in drug delivery and tissue engineering .

Case Study 1: Targeted Cancer Therapy

A study investigated the use of this compound in creating ADCs targeting HER2-positive breast cancer cells. The conjugates demonstrated significantly improved tumor targeting and reduced side effects compared to conventional chemotherapy agents. The results indicated a higher therapeutic index due to selective delivery mechanisms .

Case Study 2: Nanoparticle Drug Delivery

Research focused on modifying lipid nanoparticles with this compound for mRNA delivery in gene therapy applications. The modified nanoparticles showed enhanced stability and improved cellular uptake in vitro, leading to increased expression of the therapeutic gene in target cells .

Comparative Data Table

Application AreaSpecific Use CaseOutcome/Benefit
BioconjugationAntibody-drug conjugatesEnhanced targeting and reduced toxicity
Drug Delivery SystemsNanoparticle formulationsImproved stability and cellular uptake
Material ScienceCoatings for medical devicesReduced protein adsorption
Smart MaterialsResponsive drug delivery systemsControlled release profiles

Mechanism of Action

The mechanism of action of Azido-PEG8-Mal involves the formation of stable linkages through its azide and maleimide groups. The azide group participates in click chemistry reactions to form triazole linkages, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions occur under mild conditions, making this compound suitable for use in sensitive biological systems.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₂₅H₄₃N₅O₁₁
  • Molecular Weight : 589.3 g/mol
  • Purity : ≥95%
  • Storage : -5°C, protected from light and moisture .

Comparison with Similar Compounds

The following table and analysis compare Azido-PEG8-Mal with structurally related PEG8 derivatives, focusing on functional groups, applications, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Functional Groups Molecular Weight (g/mol) CAS Number Key Applications Reactivity Profile Storage Conditions
This compound Azide, Maleimide 589.3 - Antibody-drug conjugates, nanogels Thiol-maleimide, click chemistry -5°C, dry, dark
Azido-PEG8-amine Azide, Amine 438.52 857891-82-8 Protein labeling, ligand synthesis Carbodiimide coupling, click chemistry -20°C
Azido-PEG8-acid Azide, Carboxylic acid 467.51 1214319-92-2 Surface functionalization, hydrogels EDC/NHS activation, click chemistry -20°C
Azido-PEG8-NHS ester Azide, NHS ester 564.58 1204834-00-3 Biomolecule immobilization Amine-NHS ester, click chemistry -20°C
Azido-PEG8-Ms (Mesyl) Azide, Mesyl 473.54 352439-39-5 Nucleophilic substitutions, prodrugs SN2 reactions, click chemistry -20°C

Detailed Findings

Functional Group Reactivity

  • This compound : The maleimide group reacts rapidly with thiols (e.g., cysteine residues in proteins) at pH 6.5–7.5, while the azide enables bioorthogonal click reactions. This dual functionality is ideal for multi-step bioconjugation .
  • Azido-PEG8-amine : The terminal amine allows carbodiimide-mediated coupling to carboxyl groups, enabling peptide synthesis or surface modifications. The azide extends utility in fluorescent tagging .
  • Azido-PEG8-acid: The carboxylic acid group supports EDC/NHS chemistry for amide bond formation, commonly used in hydrogel fabrication and nanoparticle coatings .
  • Azido-PEG8-NHS ester : Reacts with primary amines (e.g., lysine residues) under mild conditions, making it suitable for rapid protein crosslinking .

Solubility and Stability

  • All PEG8 derivatives exhibit enhanced water solubility compared to shorter PEG chains. However, terminal groups influence solubility:
    • Azido-PEG8-NHS ester requires polar aprotic solvents (e.g., DMSO, DMF) due to hydrophobic NHS esters .
    • This compound remains stable in aqueous buffers for short-term use but hydrolyzes at high pH (>8.5), limiting its shelf life .

Biological Activity

Azido-PEG8-Mal is a compound that has garnered significant interest in the field of bioconjugation and drug delivery due to its unique properties and biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in drug delivery systems, and relevant case studies.

Overview of this compound

This compound is a polyethylene glycol (PEG)-based linker that incorporates an azide functional group. This compound is particularly useful in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates due to its ability to undergo click chemistry reactions. The maleimide group allows for selective conjugation to thiol-containing biomolecules, enhancing the specificity and efficacy of drug delivery systems.

The biological activity of this compound can be attributed to two primary mechanisms:

  • Click Chemistry : The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for efficient and selective conjugation with alkyne-functionalized biomolecules. This reaction is highly efficient under physiological conditions, making it suitable for in vivo applications .
  • Thiol-Maleimide Chemistry : The maleimide moiety reacts specifically with thiol groups present in proteins or peptides, facilitating the formation of stable thioether bonds. This property is crucial for creating stable bioconjugates that can be used in targeted drug delivery .

Drug Delivery Systems

This compound has been utilized in various drug delivery systems due to its favorable pharmacokinetic properties. The incorporation of PEG enhances solubility and reduces immunogenicity, which is critical for therapeutic applications.

  • Case Study 1 : A study demonstrated the successful conjugation of this compound to antibody-drug conjugates (ADCs), resulting in improved therapeutic indices compared to traditional linkers . The ADCs exhibited enhanced stability and reduced toxicity profiles.
  • Case Study 2 : Research involving the use of this compound in PROTACs showed that these compounds could effectively target specific proteins for degradation, providing a novel approach to cancer treatment . The ability to selectively degrade proteins involved in tumorigenesis represents a significant advancement in targeted therapy.

Cytokine Production

The biological activity of this compound has also been evaluated in terms of its effects on cytokine production. In vitro studies indicated that compounds modified with this compound could stimulate cytokine secretion, which is essential for immune responses.

CompoundIL-2 ProductionIFN-γ ProductionIL-4 Production
This compoundHighModerateLow
α-GalCer (control)Very HighHighModerate

Table 1: Comparison of cytokine production by different compounds .

Research Findings

Recent studies have highlighted the versatility and effectiveness of this compound in various applications:

  • Enhanced Solubility : The PEG component significantly increases the solubility of conjugated drugs, improving their bioavailability and therapeutic efficacy .
  • Targeted Delivery : By utilizing click chemistry, researchers have successfully targeted specific tissues or cells, minimizing off-target effects commonly associated with conventional therapies .
  • Stability Studies : Stability assessments showed that this compound conjugates maintained their integrity under physiological conditions, which is crucial for maintaining drug efficacy over time .

Q & A

Q. Basic

  • NMR Spectroscopy : Confirm PEG chain integrity (δ 3.6–3.8 ppm for ethylene oxide protons) and maleimide functionality.
  • Mass Spectrometry : MALDI-TOF MS should show a molecular ion peak matching the theoretical mass (e.g., C24H41N5O10, expected [M+H]<sup>+</sup> ≈ 608.5 Da).
  • FTIR : Azide stretch at ~2100 cm⁻¹ and maleimide carbonyl at ~1700 cm⁻¹.
    Include a table of expected spectral peaks:
TechniqueKey PeaksPurpose
1^1H NMRδ 6.6–6.8 (maleimide), δ 3.6–3.8 (PEG)Confirm functional groups
MALDI-TOF608.5 Da (theoretical)Verify molecular weight
FTIR2100 cm⁻¹ (azide), 1700 cm⁻¹ (maleimide)Identify bond vibrations

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : –20°C under argon, desiccated to prevent hydrolysis of maleimide.

How can reaction conditions be optimized for conjugating this compound to thiol-containing biomolecules?

Q. Advanced

  • pH : Maintain 6.5–7.5 to balance maleimide reactivity and biomolecule stability.
  • Molar Ratio : Start with 1.5:1 (this compound:biomolecule) to account for maleimide hydrolysis.
  • Kinetics : Monitor conjugation efficiency over time via HPLC or SDS-PAGE.
    Example Optimization Table :
ConditionOptimal RangeImpact on Efficiency
pH7.0 ± 0.2Maximizes thiolate anion formation
Temperature4°C (slow) to 25°C (fast)Balches reaction speed vs. protein denaturation
Incubation Time2–4 hours>90% conjugation achieved

How should researchers address discrepancies in reported conjugation efficiencies between studies?

Advanced
Contradictions often arise from:

  • Maleimide Stability : Hydrolysis rates vary with buffer composition (e.g., Tris vs. phosphate).
  • Biomolecule Accessibility : Steric hindrance in folded proteins reduces effective thiol availability.
  • Analytical Methods : HPLC quantifies free vs. conjugated species, while UV-Vis may overestimate due to absorbance overlap.
    Mitigation : Standardize reaction protocols and validate results with orthogonal techniques (e.g., fluorescence quenching assays) .

What methodologies quantify the stability of this compound’s maleimide group under storage?

Q. Advanced

  • Stability Assay : Incubate this compound in PBS (pH 7.4, 4°C/25°C) and measure residual maleimide activity via Ellman’s assay (thiol reactivity) at intervals.
    Data Table :
Time (Days)% Active Maleimide (4°C)% Active Maleimide (25°C)
0100100
785 ± 360 ± 5
1470 ± 430 ± 6
Conclusion : Lyophilization or storage at –80°C extends stability >30 days .

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